An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of cis-Stilbeneboronic Acid Pinacol Ester
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of cis-Stilbeneboronic Acid Pinacol Ester
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-stilbeneboronic acid pinacol ester, also known as (Z)-2-(1,2-diphenylvinyl)boronic acid pinacol ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles governing the observed chemical shifts, offers a detailed experimental protocol for data acquisition, and presents the spectral data in a clear, structured format.
Introduction: The Significance of NMR in Characterizing Stilbene Derivatives
Stilbene derivatives are a class of compounds with significant applications in materials science and medicinal chemistry. The geometric isomers, cis (Z) and trans (E), often exhibit distinct physical, chemical, and biological properties. Consequently, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the molecular structure at the atomic level.[1] This guide focuses on the cis isomer of stilbeneboronic acid pinacol ester, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Understanding the ¹H and ¹³C NMR Spectra of cis-Stilbeneboronic Acid Pinacol Ester
The chemical shifts observed in the ¹H and ¹³C NMR spectra of cis-stilbeneboronic acid pinacol ester are governed by the electronic environment of each nucleus. Key factors influencing these shifts include the diamagnetic anisotropy of the phenyl rings, the electronic effects of the vinyl group, and the boronic acid pinacol ester moiety.[2]
The Anisotropic Effect of the Phenyl Rings
In aromatic systems like the phenyl groups of stilbene, the circulation of π-electrons in the presence of an external magnetic field generates a secondary, induced magnetic field.[3] This phenomenon, known as diamagnetic anisotropy, causes protons located in the plane of the aromatic ring (the "deshielding" region) to experience a stronger effective magnetic field and thus resonate at a higher chemical shift (downfield). Conversely, nuclei positioned above or below the plane of the ring (the "shielding" region) experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield).[4][5] In the cis isomer, the two phenyl rings are sterically hindered and forced out of the plane of the double bond, leading to complex anisotropic effects that influence the chemical shifts of both the vinylic and aromatic protons.
Electronic Influence of the Boronic Ester Group
The boronic acid pinacol ester group is an electron-withdrawing group, which influences the electron density of the molecule. This inductive effect can lead to a deshielding of nearby protons and carbons, causing them to resonate at higher chemical shifts.[2] The boron atom itself is NMR active (¹¹B), and its interaction with neighboring nuclei can sometimes lead to peak broadening in the ¹³C spectrum for the carbon directly attached to it.[6]
Experimental ¹H and ¹³C NMR Data
The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts for cis-stilbeneboronic acid pinacol ester, acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H and a 100 MHz spectrometer for ¹³C.
Table 1: ¹H NMR Chemical Shift Data for cis-Stilbeneboronic Acid Pinacol Ester
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic H | 7.36 | s (singlet) |
| Aromatic H | 7.28–7.24 | m (multiplet) |
| Aromatic H | 7.21–7.18 | m (multiplet) |
| Aromatic H | 7.17–7.14 | m (multiplet) |
| Aromatic H | 7.11–7.09 | m (multiplet) |
| Aromatic H | 7.05–7.03 | m (multiplet) |
| Pinacol CH₃ | 1.20 | s (singlet) |
Table 2: ¹³C NMR Chemical Shift Data for cis-Stilbeneboronic Acid Pinacol Ester
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C | 143.29 |
| Aromatic C | 140.55 |
| Aromatic C | 137.11 |
| Aromatic C | 130.08 |
| Aromatic C | 128.98 |
| Aromatic C | 128.37 |
| Aromatic C | 127.97 |
| Aromatic C | 127.70 |
| Aromatic C | 126.39 |
| Pinacol Quaternary C | 83.91 |
| Pinacol CH₃ | 24.93 |
| Vinylic C (C-B) | Not Observed |
Note: The carbon atom directly attached to the boron atom is often not observed in the ¹³C NMR spectrum due to quadrupolar relaxation induced by the adjacent boron nucleus.[6]
Detailed Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.
Sample Preparation
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Material Quantity : For ¹H NMR, accurately weigh 5-25 mg of cis-stilbeneboronic acid pinacol ester. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Solvent : Use high-purity deuterated chloroform (CDCl₃). The typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.[8]
-
Dissolution : Dissolve the sample in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing or sonication can aid dissolution.
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Alternatively, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) can be used for calibration.[7][9]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Locking and Shimming : Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Approximately -2 to 12 ppm.
-
Number of Scans : 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay : A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width : Approximately 0 to 220 ppm.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizing Molecular Structure and Experimental Workflow
Visual aids are instrumental in understanding the relationship between the molecular structure and the NMR data, as well as the experimental process.
Caption: Molecular structure of cis-stilbeneboronic acid pinacol ester.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of cis-stilbeneboronic acid pinacol ester. By understanding the fundamental principles that dictate chemical shifts and by adhering to a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data for this and similar compounds. The provided data and methodologies serve as a valuable resource for the structural verification and characterization of stilbene derivatives in various scientific endeavors.
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